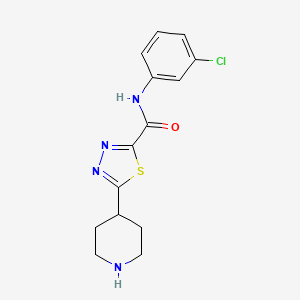

N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

Description

N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a piperidine ring, and a chlorophenyl group

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4OS/c15-10-2-1-3-11(8-10)17-12(20)14-19-18-13(21-14)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOPWLWAIKKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160427 | |

| Record name | N-(3-Chlorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-31-1 | |

| Record name | N-(3-Chlorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via electrophilic aromatic substitution reactions, using chlorobenzene derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

N-(3-Chlorophenethyl)-4-nitrobenzamide: A compound with similar structural features but different functional groups.

2-Chloro-N-(2-chlorophenyl)nicotinamide: Another compound with a chlorophenyl group and amide functionality.

Uniqueness

N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is unique due to its specific combination of the thiadiazole ring, piperidine ring, and chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

Molecular Formula : C₁₄H₁₅ClN₄OS

Molecular Weight : Approximately 322.81 g/mol

CAS Number : 1217862-31-1

The compound features a thiadiazole ring, which is known for its varied biological activities. The chlorophenyl and piperidine groups are critical for enhancing its pharmacological potential .

Anticancer Activity

Research has indicated that N-(3-chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.

Key Findings :

- The compound demonstrated significant cytotoxicity against MCF-7 cells with a median inhibitory concentration (IC50) comparable to established chemotherapeutics like 5-Fluorouracil .

- Structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl group is essential for enhancing antiproliferative activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | Staphylococcus aureus | 62.5 μg/mL |

| N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | Escherichia coli | 50 μg/mL |

These findings indicate that the compound possesses significant antibacterial properties, with MIC values suggesting effectiveness against Gram-positive and Gram-negative bacteria .

The mechanism by which N-(3-chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide exerts its effects is still under investigation. However, it is believed to involve the inhibition of key cellular pathways associated with cancer cell proliferation and bacterial growth.

Apoptosis Induction

Studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases . This pathway is crucial for programmed cell death and could be a target for therapeutic intervention.

Case Studies

- Cytotoxicity Study on MCF-7 Cells : A recent study demonstrated that substituting different groups on the thiadiazole ring enhanced cytotoxicity against MCF-7 cells. The most active derivative showed an IC50 value significantly lower than that of traditional chemotherapeutics .

- Antimicrobial Evaluation Against E. coli : In vitro testing revealed that N-(3-chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide exhibited a MIC of 50 μg/mL against E. coli, indicating potential as an antibacterial agent .

Q & A

What synthetic methodologies are optimal for synthesizing N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis involves cyclization of a carboxylic acid derivative (e.g., 4-phenylbutyric acid) with N-phenylthiosemicarbazide using phosphoryl chloride (POCl₃) as a cyclizing agent. Key parameters include refluxing at 90°C for 3 hours, followed by pH adjustment to 8–9 with ammonia to precipitate the product . Recrystallization from DMSO/water (2:1) improves purity. Yield optimization requires stoichiometric control (1:3 molar ratio of acid to POCl₃) and inert conditions to minimize side reactions. Post-synthesis characterization via ¹H/¹³C NMR and HPLC (≥95% purity) is critical.

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD analysis requires high-quality crystals grown via slow evaporation from aprotic solvents (e.g., DMF/EtOH). Data collection at 120 K reduces thermal motion artifacts. The SHELX suite (SHELXL for refinement) is recommended for solving structures, employing anisotropic displacement parameters for non-hydrogen atoms and full-matrix least-squares refinement against F² . Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic systems should be quantified using software like Mercury. Disorder in substituents (e.g., chlorophenyl groups) must be modeled with split occupancies .

What experimental strategies validate this compound’s pharmacological activity against parasitic targets like Leishmania spp.?

In vitro anti-leishmanial assays using promastigote cultures (e.g., L. donovani) with resazurin-based viability tests (IC₅₀ determination) are standard. Target identification involves molecular docking against validated enzymes (e.g., trypanothione reductase) using AutoDock Vina, followed by thermal shift assays to confirm target engagement . Synergistic studies with amphotericin B and cytotoxicity profiling on mammalian cell lines (e.g., HEK293) ensure selectivity.

How can contradictory biological activity data across experimental models be systematically addressed?

Discrepancies may arise from assay variations (e.g., serum content affecting solubility) or metabolic instability. Mitigation strategies include:

- Standardizing assay conditions (e.g., RPMI-1640 medium with 10% FBS).

- Conducting stability studies via LC-MS/MS in biological matrices (e.g., liver microsomes).

- Performing comparative molecular dynamics simulations to assess target flexibility across species .

What computational approaches predict the ADMET profile of this carboxamide derivative?

Combine density functional theory (DFT) at B3LYP/6-311G** for electronic properties with machine learning tools (e.g., ADMET Predictor™). Key analyses include:

- Lipophilicity : Experimental LogP via shake-flask vs. computational predictions.

- Metabolic Stability : CYP450 inhibition screening (e.g., 3A4/2D6 isoforms) using docking.

- hERG Binding : Homology modeling of the potassium channel’s pore domain to assess cardiotoxicity risk .

What structure-activity relationship (SAR) insights guide rational modifications of this compound?

SAR studies should focus on:

- Piperidinyl Modifications : Introducing 4-methyl groups to modulate logP and blood-brain barrier penetration.

- Chlorophenyl Replacement : Testing electron-withdrawing groups (e.g., 3-CF₃) to enhance target affinity.

- Core Isosterism : Replacing the thiadiazole with 1,2,4-oxadiazole to improve metabolic stability.

Biological evaluation must follow OECD guidelines for cytotoxicity and genotoxicity .

How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

Re-refinement of deposited datasets (e.g., CCDC entries) using updated SHELXL versions can correct misinterpretations. Hydrogen-bond geometry (distance/angle) should comply with IUCr standards (e.g., D–H⋯A angles > 120°). Comparative analysis with analogous structures (e.g., N-(4-chlorophenyl) derivatives) identifies conserved supramolecular motifs .

What analytical techniques quantify trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.